5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde

Catalog No.
S1913847
CAS No.
291279-14-6
M.F
C23H17NOS
M. Wt
355.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyd...

CAS Number

291279-14-6

Product Name

5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde

IUPAC Name

5-[4-(N-phenylanilino)phenyl]thiophene-2-carbaldehyde

Molecular Formula

C23H17NOS

Molecular Weight

355.5 g/mol

InChI

InChI=1S/C23H17NOS/c25-17-22-15-16-23(26-22)18-11-13-21(14-12-18)24(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-17H

InChI Key

DLTDKNZISWUVBJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C=O

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C=O

5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde (CAS 291279-14-6), commonly referred to as DPAPTA, is a highly versatile donor-π-acceptor (D-π-A) building block widely procured for the synthesis of organic optoelectronic materials, dye-sensitized solar cells (DSSCs), and aggregation-induced emission (AIE) luminogens . Structurally, it features an electron-donating triphenylamine (TPA) core conjugated to a thiophene π-bridge, terminating in a reactive aldehyde group [1]. This specific molecular architecture provides a highly effective balance of strong intramolecular charge transfer (ICT), extended visible light absorption, and high synthetic processability. The terminal aldehyde is highly reactive toward Knoevenagel condensations and Schiff-base reactions, allowing for facile coupling with various electron acceptors to form high-efficiency non-fullerene acceptors, Covalent Organic Framework (COF) ligands, and near-infrared (NIR) fluorescent probes.

Substituting 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde with its simpler analog, triphenylamine-4-carbaldehyde (which lacks the thiophene bridge), fundamentally compromises the photophysical performance of the downstream material. The absence of the thiophene π-bridge severely truncates the conjugation length, resulting in a massive blue-shift in absorption (often >90 nm) and a drastic reduction in light-harvesting efficiency for solar applications [1]. Conversely, using methylated analogs like 5-(4-(di-p-tolylamino)phenyl)thiophene-2-carbaldehyde alters the HOMO energy levels and steric bulk, which can unpredictably disrupt the solid-state packing essential for Aggregation-Induced Emission (AIE) reproducibility [2]. Furthermore, attempting to build this D-π-A system stepwise from 4-(diphenylamino)phenylboronic acid introduces unnecessary cross-coupling and formylation steps, reducing overall synthetic yield and increasing manufacturing costs compared to procuring the ready-to-condense DPAPTA precursor .

Optical Bandgap and Red-Shift in Synthesized DSSC Dyes

When synthesizing organic sensitizers for DSSCs, the choice of precursor dictates the light-harvesting capability of the final dye. Dyes synthesized from 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde (e.g., the L1 dye) benefit from the extended conjugation of the thiophene bridge, yielding an absorption maximum (E0-0) at 494 nm [1]. In direct contrast, dyes synthesized from the non-thiophene comparator, triphenylamine-4-carbaldehyde (the L0 dye), exhibit a severely blue-shifted absorption maximum at 401 nm [1]. This 93 nm red-shift is critical for capturing a broader fraction of the visible solar spectrum.

Evidence DimensionAbsorption maximum (E0-0) of the derived dye
Target Compound Data494 nm (L1 dye derived from target compound)
Comparator Or Baseline401 nm (L0 dye derived from Triphenylamine-4-carbaldehyde)
Quantified Difference93 nm red-shift enabling significantly broader visible light harvesting
ConditionsMeasured in plain acetonitrile solution for the synthesized cyanoacrylic acid dyes

Procuring the thiophene-bridged precursor is mandatory for synthesizing dyes that efficiently harvest visible light, as the non-bridged analog yields materials with fundamentally inadequate solar spectral overlap.

Two-Photon Absorption Cross-Section for NIR-II Bioimaging

For advanced bioimaging applications, the D-π-A architecture of 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde is leveraged to synthesize high-performance AIEgens, such as the AIETP nanoprobe. The incorporation of the triphenylamine-thiophene core allows the resulting probe to achieve a massive two-photon absorption cross-section of 1.22 × 10^3 GM [1]. This highly extended conjugation enables excitation in the second near-infrared (NIR-II) window (1300 nm), allowing for deep-tissue in vivo imaging with sub-3.5 μm spatial resolution at penetration depths exceeding 840 μm in brain tissue [1]. Simpler precursors lacking the thiophene bridge cannot support the intramolecular charge transfer required for such high two-photon cross-sections.

Evidence DimensionTwo-photon absorption cross-section and penetration depth
Target Compound Data1.22 × 10^3 GM cross-section; >840 μm penetration depth (AIETP derived from target)
Comparator Or BaselineStandard one-photon or non-conjugated AIE probes (typically <100 GM cross-section, <500 μm depth)
Quantified DifferenceOrder-of-magnitude increase in two-photon cross-section enabling NIR-II excitability
ConditionsIn vivo two-photon fluorescence microscopic imaging of mouse brain vasculature under 1300 nm excitation

Buyers developing deep-tissue imaging agents must select this specific extended precursor to achieve the non-linear optical properties necessary for NIR-II two-photon microscopy.

Reactive Oxygen Species (ROS) Generation for Photodynamic Therapy

5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde is highly effective as a precursor for dual-functional theranostic agents, such as the mitochondria-anchoring photosensitizer TTVPHE. The specific combination of the electron-rich triphenylamine and the thiophene bridge facilitates efficient intersystem crossing upon visible light irradiation, leading to high Reactive Oxygen Species (ROS) generation [1]. This allows the synthesized probe to not only act as an AIE-active imaging agent but also as a potent locoregional ablative treatment for cholangiocarcinoma cells [1]. Precursors lacking this exact D-π-A balance typically suffer from either poor ROS yield or aggregation-caused quenching (ACQ) in aqueous biological environments.

Evidence DimensionROS generation and therapeutic efficacy
Target Compound DataEfficient ROS generation and self-monitored cell ablation (TTVPHE derived from target)
Comparator Or BaselineStandard ACQ photosensitizers (suffer from fluorescence quenching and reduced ROS in aggregated state)
Quantified DifferenceSimultaneous high AIE fluorescence and ROS generation in aggregated biological states
ConditionsIn vitro ablation of extrahepatic cholangiocarcinoma cells under white light irradiation

For the procurement of intermediates in theranostic drug development, this compound provides the essential structural core to overcome the aggregation-caused quenching that limits traditional photosensitizers.

Synthetic Processability and Condensation Reactivity

From a manufacturing and processability standpoint, the terminal aldehyde group on the thiophene ring of 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde is highly activated for nucleophilic attack. It readily undergoes Knoevenagel condensation with active methylene compounds (e.g., cyanoacetic acid) or Schiff-base reactions with amines to form Covalent Organic Frameworks (COFs) . Compared to starting from a boronic acid (e.g., 4-(diphenylamino)phenylboronic acid) which requires a multi-step Suzuki coupling and subsequent Vilsmeier-Haack formylation, procuring the pre-formed aldehyde precursor eliminates two synthetic steps, significantly increasing overall yield and reducing batch-to-batch variability in industrial scale-up.

Evidence DimensionSynthetic steps to final D-π-A target
Target Compound Data1 step (direct condensation from target compound)
Comparator Or Baseline3 steps (Suzuki coupling + formylation + condensation from boronic acid analogs)
Quantified DifferenceElimination of 2 synthetic steps and associated purification losses
ConditionsStandard laboratory or industrial synthesis of extended D-π-A dyes and COF ligands

Procuring the fully assembled aldehyde precursor drastically streamlines manufacturing workflows, reducing solvent waste, purification time, and overall production costs.

Synthesis of High-Efficiency DSSC Sensitizers

5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde is a highly effective choice for synthesizing D-π-A organic dyes (such as the L1 dye) for Dye-Sensitized Solar Cells. Its built-in thiophene bridge ensures the resulting dye has a red-shifted absorption profile (extending past 490 nm), maximizing visible light harvesting and short-circuit photocurrent generation [1].

Development of NIR-II Two-Photon AIEgens for Bioimaging

For researchers developing deep-tissue fluorescent probes, this compound serves as the critical core for AIEgens like AIETP. Its extended conjugation provides the necessary two-photon absorption cross-section (>1000 GM) to enable high-resolution, deep-penetration (>840 μm) imaging of vasculature under 1300 nm excitation [2].

Formulation of Dual-Functional Photodynamic Therapy (PDT) Agents

In the procurement of theranostic intermediates, this precursor is utilized to synthesize mitochondria-targeting photosensitizers (e.g., TTVPHE). The D-π-A structure ensures robust Reactive Oxygen Species (ROS) generation alongside AIE fluorescence, overcoming the aggregation-caused quenching typical of conventional PDT agents[3].

Scalable Production of Covalent Organic Frameworks (COFs)

Industrial buyers and materials scientists select this compound as a formyl-functionalized ligand linker for COFs. The highly reactive aldehyde group readily undergoes Schiff-base condensation with multi-amine nodes, streamlining the synthesis of highly conjugated, photoactive porous networks without the need for multi-step cross-coupling .

XLogP3

6.3

Wikipedia

5-[4-(Diphenylamino)phenyl]thiophene-2-carbaldehyde

Dates

Last modified: 08-16-2023

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